REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]([N:13]=[CH:14][CH2:15][CH3:16])[CH:5]=1.C(O)(=O)C.[H][H]>CN1C(=O)CCC1.CCCCCCC.O>[CH3:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]([NH:13][CH2:14][CH2:15][CH3:16])[CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
76 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.54 kg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
38 kg
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
3-methyl-N-(propylidene)-1H-indol-1-amine
|
Quantity
|
38.6 kg
|
Type
|
reactant
|
Smiles
|
CC1=CN(C2=CC=CC=C12)N=CCC
|
Name
|
|
Quantity
|
6.8 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
32 kg
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
78 kg
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
Stir the reaction mixture at 30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Add to this solution
|
Type
|
WASH
|
Details
|
Rinse the pump with 3 kg n-heptane
|
Type
|
ADDITION
|
Details
|
add the
|
Type
|
WASH
|
Details
|
rinse to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
until completion of the reaction (˜1 h)
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
Stir the mixture over night
|
Type
|
CUSTOM
|
Details
|
separate the phases
|
Type
|
ADDITION
|
Details
|
Add 2.82 kg HCl (30%) and 4.75 kg water to the n-heptane phase
|
Type
|
ADDITION
|
Details
|
if the pH is above 1, add more HCl
|
Type
|
TEMPERATURE
|
Details
|
Heat this mixture to 75° C. internal temperature for ˜2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to 25° C. in order
|
Type
|
ADDITION
|
Details
|
add additional 30 kg water
|
Type
|
CUSTOM
|
Details
|
separate the phases
|
Type
|
WASH
|
Details
|
wash the n-Heptane phase twice with 37 kg water
|
Type
|
CUSTOM
|
Details
|
Evaporate the n-heptane phase to dryness
|
Type
|
CUSTOM
|
Details
|
This results in 37.5 kg 3-methyl-N-propyl-1H-indol-1-amine (98%) as a brown liquid
|
Name
|
|
Type
|
|
Smiles
|
CC1=CN(C2=CC=CC=C12)NCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |